REACTION_CXSMILES
|
FC(F)(CCCC)C(=O)CC[C@H:6]1[C@H:13](OC2CCCCO2)[CH2:12][C@H:11]2[C@@H:7]1[CH2:8][C:9](=[O:21])[O:10]2.[BH4-].[Na+]>CO>[CH:11]12[CH2:12][CH2:13][CH2:6][CH:7]1[CH2:8][C:9](=[O:21])[O:10]2 |f:1.2|
|
Name
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compound ( 51 )
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC[C@@H]1[C@H]2CC(O[C@H]2C[C@H]1OC1OCCCC1)=O)=O)(CCCC)F
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12OC(CC2CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |